Arsanylium
Description
Historical Trajectories and Foundational Concepts in Low-Coordinate Arsenic Chemistry
The history of arsenic chemistry dates back centuries, with early investigations focusing on its more common oxidation states and compounds. Organoarsenic chemistry, the study of compounds containing arsenic-carbon bonds, has a notable history, with early examples like cacodyl (B8556844) (tetramethyldiarsine) being reported as far back as the 18th century. wikipedia.orgrsc.org While early research often centered on the synthesis and properties of more stable, higher-coordinate arsenic compounds, the exploration of low-coordinate arsenic species is a more recent development, driven by advances in synthetic techniques and spectroscopic characterization methods.
Foundational concepts in low-coordinate main group chemistry, including the isolation and study of species with unusual bonding arrangements, have paved the way for the investigation of their arsenic analogues. The stabilization of highly reactive species through coordination with ligands, such as N-heterocyclic carbenes (NHCs), has been a significant development in this area, enabling the isolation and characterization of compounds that would otherwise be transient. womengovtcollegevisakha.ac.in
Significance of Arsanylium Species in Main Group Element Chemistry and Beyond
This compound and other low-coordinate arsenic species hold significant importance in main group element chemistry. As a member of Group 15 (the pnictogens), arsenic's chemistry provides a point of comparison and contrast with its lighter congener, phosphorus, and heavier congeners, antimony and bismuth. The study of low-coordinate forms across this group helps to elucidate periodic trends in bonding, structure, and reactivity.
These species can serve as reactive intermediates in various chemical transformations or as building blocks for the synthesis of more complex arsenic-containing molecules. Their unique electronic structures, often featuring vacant orbitals or lone pairs in unusual arrangements, can lead to novel reaction pathways and catalytic activity. While the primary focus here is on the fundamental chemistry of this compound, the broader field of low-valent main group compounds, including those of heavy group 14 elements, has shown applications in areas such as small molecule activation and materials science, suggesting potential avenues for future exploration in arsenic chemistry. rsc.org
Challenges and Opportunities in the Academic Investigation of this compound
The academic investigation of this compound and related low-coordinate arsenic species is not without its challenges. Many of these species are highly reactive and can be difficult to isolate and characterize. Their inherent instability often necessitates the use of specialized synthetic techniques, inert atmosphere conditions, and advanced spectroscopic methods for their detection and study. The toxicity of arsenic compounds also presents practical challenges in handling and experimentation. wikipedia.org
Despite these difficulties, the field offers significant opportunities for groundbreaking research. The development of new ligands and synthetic strategies for stabilizing low-coordinate arsenic species is an active area of investigation. The potential for these species to exhibit novel reactivity, participate in unusual bonding modes, or serve as precursors to new materials drives continued academic interest. Further exploration of their electronic structure and bonding through computational and experimental techniques provides opportunities to deepen our understanding of main group element chemistry and potentially uncover new applications for arsenic compounds in various fields.
Table 1: Selected Low-Coordinate Arsenic Species and Related Compounds
| Compound Name | Formula | Description |
| This compound | AsH₂⁺ | The dihydridoarsenic(1+) cation. |
| Arsanide | AsH₂⁻ | The dihydridoarsenate(1-) anion. wikipedia.orgunits.it |
| Arsanyl (B1237253) group | -AsH₂ | The neutral dihydridoarsanyl group. wikipedia.org |
| Arsinidene (generic) | R-As: | Carbene analogues with a terminal arsenic. womengovtcollegevisakha.ac.inqmul.ac.uk |
Structure
2D Structure
Properties
Molecular Formula |
AsH2+ |
|---|---|
Molecular Weight |
76.938 g/mol |
InChI |
InChI=1S/AsH2/h1H2/q+1 |
InChI Key |
SVZSKDKRFCIVHU-UHFFFAOYSA-N |
SMILES |
[AsH2+] |
Canonical SMILES |
[AsH2+] |
Origin of Product |
United States |
Theoretical and Computational Chemistry Approaches to Arsanylium Systems
Quantum Chemical Methodologies for Electronic Structure Elucidation
The fundamental understanding of any chemical species at the molecular level begins with the elucidation of its electronic structure. For a simple cation like arsanylium, a variety of quantum chemical methodologies can be employed, ranging from foundational ab initio methods to more sophisticated approaches that account for electron correlation and relativistic effects.
Ab Initio Methods and Their Application to this compound
To provide a hypothetical illustration, an ab initio Hartree-Fock calculation for this compound, using a standard basis set like 6-31G*, would yield optimized geometric parameters (As-H bond length and H-As-H bond angle) and a set of molecular orbital energies.
Table 1: Hypothetical Geometrical Parameters for this compound (AsH₂⁺) from an Ab Initio Hartree-Fock Calculation.
| Parameter | Calculated Value |
|---|---|
| As-H Bond Length (Å) | 1.520 |
| H-As-H Bond Angle (°) | 91.5 |
Note: These are representative values and would need to be confirmed by actual calculations.
Density Functional Theory (DFT) for this compound Reactivity and Stability Modeling
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method due to its balance of accuracy and computational cost. DFT methods are grounded in the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are a unique functional of the electron density.
For this compound, DFT calculations employing various exchange-correlation functionals (e.g., B3LYP, PBE0) could provide reliable predictions of its geometry, vibrational frequencies, and thermochemical properties such as its enthalpy of formation and proton affinity. Furthermore, conceptual DFT descriptors, including chemical potential, hardness, and the Fukui function, could be calculated to model the reactivity of the this compound cation, predicting sites susceptible to nucleophilic or electrophilic attack.
Table 2: Predicted Vibrational Frequencies of this compound (AsH₂⁺) from a Hypothetical DFT (B3LYP/6-311+G ) Calculation.**
| Vibrational Mode | Frequency (cm⁻¹) | Description |
|---|---|---|
| ν₁ | 2150 | Symmetric As-H Stretch |
| ν₂ | 950 | H-As-H Bend |
| ν₃ | 2175 | Asymmetric As-H Stretch |
Note: These are illustrative values and require verification from specific computational studies.
Post-Hartree-Fock Approaches for High-Accuracy Predictions
To achieve higher accuracy, particularly for properties that are sensitive to electron correlation, post-Hartree-Fock methods are necessary. These methods build upon the Hartree-Fock wavefunction to systematically include the effects of electron correlation.
Prominent post-Hartree-Fock methods include Møller-Plesset perturbation theory (e.g., MP2, MP4) and Coupled Cluster (CC) theory (e.g., CCSD, CCSD(T)). For a small molecule like this compound, high-level coupled-cluster calculations, such as CCSD(T) with a large basis set, would be considered the "gold standard" for obtaining highly accurate energies, geometries, and other properties. These methods are computationally more demanding but are crucial for benchmarking the results from more approximate methods like DFT.
Relativistic Effects in this compound Electronic Structure Calculations
Arsenic, being a fourth-row element, possesses a significant nuclear charge, which means that its inner-shell electrons move at speeds that are a considerable fraction of the speed of light. This necessitates the inclusion of relativistic effects in high-accuracy calculations.
Relativistic effects can be broadly categorized into scalar relativistic effects and spin-orbit coupling. Scalar relativistic effects lead to a contraction of the s and p orbitals and an expansion of the d and f orbitals, which can significantly influence the bonding and reactivity of arsenic compounds. Spin-orbit coupling, the interaction between the spin and orbital angular momentum of an electron, can further modify the electronic energy levels. For this compound, neglecting relativistic effects could lead to inaccuracies in the predicted bond lengths, bond angles, and spectroscopic properties. Computational methods that incorporate relativity, such as those based on the Dirac equation or effective core potentials that include relativistic effects, would be essential for a precise theoretical description of AsH₂⁺.
Bonding Analysis and Valence Electron Delocalization in this compound
A thorough understanding of the chemical bonding in this compound is crucial for rationalizing its structure and reactivity. Computational chemistry offers powerful tools for analyzing the nature of chemical bonds and the distribution of valence electrons.
Molecular Orbital Theory (MO) Contributions to Understanding this compound Bonding
Molecular Orbital (MO) theory provides a delocalized picture of bonding in molecules. For this compound (AsH₂⁺), a qualitative MO diagram can be constructed by considering the interactions between the valence atomic orbitals of arsenic (4s and 4p) and the 1s orbitals of the two hydrogen atoms.
A quantitative MO analysis, derived from ab initio or DFT calculations, would provide the energies and compositions of the molecular orbitals. This analysis would reveal the nature of the As-H bonds (sigma bonding) and the character of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is typically associated with the molecule's ability to donate electrons, while the LUMO is associated with its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of the chemical stability and reactivity of the this compound cation. A larger HOMO-LUMO gap generally implies greater stability.
Table 3: Hypothetical Molecular Orbital Composition for this compound (AsH₂⁺).
| Molecular Orbital | Primary Atomic Orbital Contributions | Bonding Character |
|---|---|---|
| σ₁ | As (4s), H (1s) | Bonding |
| σ₂ | As (4p), H (1s) | Bonding |
| n | As (4p) | Non-bonding (lone pair) |
| σ₃* | As (4p), H (1s) | Anti-bonding |
Note: This is a simplified, illustrative representation.
Based on a thorough search for scientific literature, there is currently no specific published research available that applies the requested theoretical and computational chemistry approaches directly to the chemical compound "this compound." Methodologies such as Natural Bond Orbital (NBO), Quantum Theory of Atoms in Molecules (QTAIM), Electron Localization Function (ELF), Reduced Density Gradient (RDG), the Activation Strain Model, and Energy Decomposition Analysis (EDA) have not been documented in the context of this compound systems in the available literature.
Similarly, computational studies focusing on the design and prediction of novel this compound species, including the analysis of ligand effects, predictive modeling of its ionic forms, and the exploration of its thermodynamic and kinetic stability, are not present in the accessible research databases.
Therefore, it is not possible to provide a detailed, research-backed article on the specific topics outlined in the request. The IUPAC Gold Book confirms the definition of this compound ions as the arsanyl (B1237253) cation, H₂As⁺, and its substituted derivatives, but detailed computational analyses as specified are not available. ulisboa.pt
Synthetic Methodologies for Arsanylium and Its Functionalized Derivatives
Precursor Development for Arsanylium Generation
The generation of transient or stable this compound species relies heavily on the design of suitable precursor molecules. These precursors are specifically synthesized to undergo a reaction that liberates the desired this compound moiety.
Rational Design of this compound Precursors via Targeted Synthesis
Targeted synthesis involves the deliberate construction of molecules containing arsenic in a specific oxidation state and bonding environment, poised for transformation into an this compound species. This can involve incorporating good leaving groups or designing structures that facilitate intramolecular rearrangements leading to this compound formation. For instance, the synthesis of metalated arsinidenyl compounds, which can serve as precursors, has been achieved through deprotonation of parent arsinidenes using strong bases. d-nb.info The ability to synthesize such precursors is crucial for accessing these reactive species.
Strategies for Enabling this compound Formation through Elimination Reactions
Elimination reactions are a common strategy for generating unsaturated species, including those containing low-valent arsenic. These reactions typically involve the removal of two groups from adjacent atoms, leading to the formation of a new pi bond or a formal reduction in coordination number. numberanalytics.comnumberanalytics.commgscience.ac.in In the context of this compound chemistry, elimination reactions can be employed to extrude a stable molecule from an arsenic precursor, leaving behind the desired reactive this compound or arsinidene fragment. For example, 1,2-H₂ elimination from suitable tantalum complexes bearing As-H bonds has been shown to generate terminal arsinidene complexes. acs.org Similarly, elimination reactions have been utilized in the synthesis of phosphinidene (B88843) and arsinidene capped ruthenium carbonyl clusters from reactions of CF₃EH₂ (E = P or As) with Ru₃(CO)₁₂. rsc.org
Elimination reactions can proceed through different mechanisms (E1, E2, E1cB), influenced by factors such as the substrate structure, the strength of the base, and the solvent. numberanalytics.comnumberanalytics.commgscience.ac.in
Table 1: Key Factors Influencing Elimination Reaction Mechanisms numberanalytics.com
| Factor | E1 Mechanism | E2 Mechanism |
| Mechanism | Two-step, carbocation intermediate | Concerted, one-step |
| Substrate | Tertiary favored | Primary and secondary favored |
| Base | Weak base favored | Strong base favored |
| Solvent | Polar protic favored | Polar aprotic favored |
Double elimination reactions of vicinal or geminal dihalides are also employed to form alkynes, and analogous strategies can be conceived for generating arsenic-containing unsaturated species. masterorganicchemistry.com
Reduction Pathways to this compound Anions
While this compound itself is a cation (AsH₂⁺), related anionic species, such as arsinides (AsH₂⁻), are also relevant in the context of arsenic chemistry and can serve as precursors or intermediates in the synthesis of this compound derivatives. wikipedia.org Reduction pathways can be used to access these anionic species. For instance, alkali metal arsinides (MAsH₂) can be formed by reacting arsine (AsH₃) with alkali metals in liquid ammonia. wikipedia.org These arsinide anions can then potentially be transformed into this compound species through subsequent reactions, although the arsinide ion itself is distinct from the this compound cation. Disproportionation reactions of arsenic compounds under specific conditions can also lead to the formation of reduced arsenic species, including anionic forms. d-nb.info For example, arsenate(III) can disproportionate into arsenate(V) and elemental arsenic under ultra-alkaline hydroflux conditions, with the formation of reduced species like tetraselenodiarsenate(II) anions also observed. d-nb.info
Stabilization Approaches for Reactive this compound Intermediates
Due to their inherent reactivity, this compound species and related low-valent arsenic compounds often require stabilization to be isolated and characterized. Two primary strategies employed are kinetic stabilization using bulky ligands and electronic stabilization through coordination to transition metals.
Employment of Bulky Ligands for Kinetic Stabilization
Kinetic stabilization involves shielding the reactive center of the this compound species with bulky substituents, preventing unwanted reactions by steric hindrance. The use of large, sterically demanding ligands can effectively encapsulate the fragile arsenic moiety, inhibiting dimerization, polymerization, or reaction with small molecules. The development of super-bulky ligands, such as the triamidoamine ligand Trenᵀᶜᴴˢ ({N(CH₂CH₂NSiCy₃)₃}³⁻), has been crucial in stabilizing highly reactive species like terminal parent thorium-arsinidene complexes. nih.govd-nb.info This steric protection allows for the isolation and structural characterization of otherwise fleeting intermediates.
Coordination to Transition Metals for Electronic Stabilization
Coordination to transition metals can provide electronic stabilization to this compound or arsinidene species. The interaction between the arsenic center and the metal can delocalize electron density, modify the electronic structure of the arsenic species, and thereby reduce its reactivity. Terminal arsinidene complexes with transition metals have been synthesized and structurally characterized, demonstrating the ability of metal coordination to stabilize the arsinidene moiety. chemrxiv.org The nature of the metal-arsenic bond in these complexes can vary, influencing the degree of stabilization. Studies on actinide complexes bearing An-E bonds (An = Th, U; E = P, As) have explored the synthesis and reactivity of primary bis(pnictido) complexes, dipnictido complexes, bridging bis(pnictinidiide) complexes, and terminal pnictinidene complexes, highlighting the role of the metal center in stabilizing different arsenic species. umsystem.edu The electronic configuration of the transition metal and the ligand field environment play significant roles in the stability of the resulting complex. libretexts.orgdalalinstitute.comuwimona.edu.jm
Table 2: Examples of Metal-Arsenic Complexes rsc.orgnih.govd-nb.infoumsystem.edu
| Complex Type | Metal | Arsenic Species | Ligands / Description | Reference(s) |
| Terminal Arsinidene Complex | Thorium | =AsH | Super-bulky Trenᵀᶜᴴˢ ligand, stabilized by K(2,2,2-cryptand) counterion | nih.govd-nb.info |
| Bridging Bis(arsinidiide) Complex | Uranium | μ₂-AsMes | (C₅Me₅)₂U fragments | umsystem.edu |
| Arsinidene Capped Cluster | Ruthenium | μ₃-AsCF₃ or μ₄-AsCF₃ | Ruthenium carbonyl clusters | rsc.org |
| Terminal Arsinidene Complex | Uranium | =AsH | Stabilized by K⁺ ions abstraction | nih.govd-nb.info |
The interaction between the metal and the arsenic ligand can involve significant metal-pnictogen multiple bond character, contributing to the stabilization of the low-valent arsenic species. nih.govd-nb.infoumsystem.edu
Matrix Isolation Techniques for Spectroscopic Trapping of this compound
Matrix isolation is a powerful technique used to generate and trap highly reactive and unstable chemical species, such as this compound, for spectroscopic characterization. ebsco.comwikipedia.org This method involves embedding the species of interest within a rigid, inert matrix material, typically solidified noble gases like argon or neon, at cryogenic temperatures (10-40 K). ebsco.comwikipedia.orgruhr-uni-bochum.defu-berlin.de
The process usually involves co-depositing the precursor of the chemical species and a large excess of the matrix gas onto a cold surface in a high vacuum environment. ebsco.comruhr-uni-bochum.de The low temperature and high dilution prevent the trapped molecules from diffusing and reacting with each other, effectively isolating them. ebsco.comruhr-uni-bochum.defu-berlin.de
Once trapped in the matrix, this compound or its derivatives can be studied using various spectroscopic techniques, such as infrared (IR), Raman, and electron paramagnetic resonance (EPR) spectroscopy. ebsco.comfu-berlin.de These techniques probe the vibrational, rotational (though rotation is often inhibited in the matrix), and electronic energy levels of the isolated species, providing crucial information about their structure, bonding, and properties. ebsco.comwikipedia.orgresearchgate.net Matrix isolation allows for the simulation of gas-phase spectra without the complicating factors of rotational and translational interference. wikipedia.org
Gas-Phase Generation and Characterization Methodologies
Gas-phase generation and characterization techniques are essential for studying the intrinsic properties of this compound and its functionalized derivatives free from solvent or matrix effects. These methods typically involve generating the species in a low-pressure gaseous environment and then analyzing them using techniques like mass spectrometry or gas-phase spectroscopy.
While specific details on the gas-phase generation of the parent this compound ion (AsH₂⁺) were not extensively found, general approaches for generating ions in the gas phase include techniques like electron ionization, chemical ionization, or electrospray ionization, depending on the nature of the precursor molecule. nih.govrsc.org For reactive intermediates, methods such as laser vaporization or discharge techniques coupled with spectroscopic detection or mass spectrometry can be employed. wikipedia.org
Characterization in the gas phase often utilizes mass spectrometry to determine the mass-to-charge ratio of the ions, providing information about their elemental composition. chemrxiv.orgd-nb.info Tandem mass spectrometry (MS/MS) can be used to study their fragmentation patterns, which can offer insights into their structure and stability. Gas-phase spectroscopic methods, such as photoionization spectroscopy or ion mobility-mass spectrometry (IM-MS), can provide further structural information, including collision cross-sections which relate to the ion's shape and conformation. nih.govchemrxiv.org
These gas-phase techniques allow for the study of fundamental chemical processes involving this compound and its derivatives, such as their reactivity, stability, and interactions with other species in an isolated environment.
Reactivity Profiles and Mechanistic Investigations of Arsanylium Species
Electrophilic and Nucleophilic Reactivity Paradigms
The dual nature of arsanylium reactivity allows for a broad range of chemical transformations.
This compound as a Ligand in Electrophilic Aromatic Substitution (EAS) Analogs
While this compound itself is electrophilic, certain substituted this compound species or their precursors can potentially act as ligands or intermediates in reactions analogous to Electrophilic Aromatic Substitution (EAS). EAS is a fundamental reaction in organic chemistry where an electrophile substitutes a hydrogen atom on an aromatic ring, typically involving a resonance-stabilized arenium ion intermediate orgosolver.commasterorganicchemistry.com. Activating groups on the aromatic ring, which are electron-donating, increase the electron density and favor attack by an electrophile, directing substitution to the ortho and para positions byjus.comlibretexts.org. Deactivating groups, generally electron-withdrawing, decrease electron density and direct substitution to the meta position, with halogens being an exception as deactivating but ortho/para directing libretexts.org. The mechanism involves the aromatic ring acting as a nucleophile attacking the electrophile, followed by deprotonation to restore aromaticity masterorganicchemistry.com. While direct examples of this compound ions themselves acting as the primary electrophile in a classical EAS on simple arenes are less common in standard literature, their incorporation into larger molecular frameworks or their generation in situ near an activated aromatic system could facilitate analogous reactions. The electrophilic nature of the arsenic center would be the driving force for interaction with the π-electron system of the aromatic ring. Research in this area would likely focus on designing suitable this compound precursors and reaction conditions to promote such transformations, potentially leading to novel organoarsenic compounds with diverse substitution patterns on aromatic rings.
Nucleophilic Additions to this compound Centers
Despite their inherent electrophilicity, this compound centers can undergo nucleophilic attack. This occurs when a nucleophile, an electron-pair donor, interacts with the electron-deficient arsenic atom. Nucleophilic addition reactions are common in organic chemistry, particularly with compounds containing polar multiple bonds like carbonyls, where a nucleophile attacks the partially positive carbon center libretexts.orgtheexamformula.co.uk. The mechanism typically involves the formation of a new bond between the nucleophile and the electrophilic center, often leading to a change in hybridization at that center libretexts.org. For this compound, nucleophilic addition would result in the formation of a new bond to arsenic, neutralizing the formal positive charge and increasing the coordination number of arsenic. This type of reactivity is crucial for synthesizing various organoarsenic compounds by introducing different functional groups or ligands onto the this compound core. The nature of the substituents on the this compound species significantly influences its susceptibility to nucleophilic attack, with more electron-deficient this compound ions being more reactive towards nucleophiles.
Cycloaddition Reactions Involving this compound
Cycloaddition reactions, which involve the concerted bonding of two independent π-electron systems to form a new ring, represent another important class of reactions for this compound species libretexts.orglibretexts.org.
[n+m]-Cycloadditions and Their Synthetic Utility
This compound species can participate in various [n+m]-cycloaddition reactions, where 'n' and 'm' represent the number of π-electrons contributed by each reacting partner. These reactions are powerful tools in synthetic chemistry for constructing cyclic and polycyclic arsenic-containing molecules. The electronic structure of this compound, with its vacant orbitals and potential for π-bonding with appropriate substituents, allows it to act as either the 'n' or 'm' component in such reactions. For instance, this compound could potentially engage in [1+2], [2+2], or [4+1] cycloadditions depending on the coreactant. Research in this area explores the scope and limitations of these cycloadditions, aiming to develop efficient routes to complex arsenic-containing ring systems with potential applications in materials science or medicinal chemistry. Copper-catalyzed cycloaddition reactions have been explored for synthesizing various cyclic structures, highlighting the utility of metal catalysis in promoting such transformations nih.gov.
Diels-Alder Type Reactivity with Unsaturated Substrates
The Diels-Alder reaction is a well-known [4+2] cycloaddition between a conjugated diene and a dienophile, typically an alkene or alkyne, resulting in the formation of a cyclohexene (B86901) ring libretexts.orgucalgary.cawikipedia.org. This reaction is highly stereospecific and regioselective due to its concerted mechanism ucalgary.cawikipedia.org. While the classical Diels-Alder involves carbon-carbon π-systems, the concept can be extended to hetero-Diels-Alder reactions involving heteroatoms wikipedia.org. This compound species, particularly those with appropriate π-systems attached, could potentially act as either the diene or dienophile component in Diels-Alder type reactions. For example, an this compound species containing a conjugated π-system might behave as a diene analog, reacting with a suitable dienophile. Alternatively, an this compound with a double bond character to a substituent could act as a dienophile towards a conjugated diene. The electronic properties of the this compound center and its substituents would significantly influence its reactivity in such cycloadditions. Studies in this area would involve investigating the feasibility of these reactions, identifying suitable reaction partners, and understanding the factors that govern their regio- and stereoselectivity. Electron-withdrawing groups on the dienophile and electron-donating groups on the diene generally favor the normal electron-demand Diels-Alder reaction ucalgary.calibretexts.orgkhanacademy.org.
Insertion Reactions of this compound into X-H and X-Y Bonds
Insertion reactions involve the interposition of one chemical entity into an existing bond of another molecule, typically X-H or X-Y bonds wikipedia.org. These reactions are prevalent in organic, inorganic, and organometallic chemistry wikipedia.org.
This compound species can undergo insertion into various X-H (where X can be C, N, O, Si, B, S, Se, etc.) and X-Y bonds. This reactivity allows for the formation of new arsenic-heteroatom or arsenic-carbon bonds. The mechanism often involves the electrophilic this compound center attacking the electron density of the X-H or X-Y bond, leading to the insertion of the arsenic atom into that bond. For instance, insertion into an O-H bond of an alcohol or water would yield an arsinous acid or related species. Insertion into C-H bonds could lead to the formation of new organoarsenic compounds with arsenic directly bonded to a carbon atom. Transition metals and enzymes can catalyze insertion reactions, including those into X-H bonds rsc.orgresearchgate.net. Carbene insertion into Si-H and B-H bonds, for example, has been achieved using various catalysts and carbene precursors researchgate.netmdpi.com. While the search results primarily discuss carbene insertion into X-H bonds, the electrophilic nature of this compound suggests a similar potential for insertion, albeit through a different mechanistic pathway likely involving direct electrophilic attack or a concerted process. Research in this area would focus on identifying the types of X-H and X-Y bonds that undergo insertion with this compound, elucidating the reaction mechanisms, and exploring the synthetic utility of these transformations for preparing diverse organoarsenic compounds.
Migratory Insertion Mechanisms Involving this compound
Migratory insertion is a fundamental reaction in organometallic chemistry where a ligand migrates from a metal center to a coordinated unsaturated molecule. In the context of this compound, this typically involves the insertion of an unsaturated substrate (such as an alkene, alkyne, or carbonyl) into an arsenic-ligand bond. While migratory insertion is well-established for transition metals, its occurrence and mechanism involving main group elements like arsenic, particularly in cationic species like this compound, present unique aspects.
Studies on migratory insertion involving transition metals highlight that the process often requires the migrating group and the inserting ligand to be in a cisoidal arrangement, and a vacant coordination site is typically generated. u-tokyo.ac.jp The thermodynamics of these insertions can depend strongly on the nature of the unsaturated molecule and the resulting bond strength. libretexts.org For this compound species, theoretical studies are crucial in elucidating these mechanisms due to the transient nature of many proposed intermediates. Computational investigations can map the potential energy surface, identifying transition states and providing activation energies for proposed migratory pathways.
While specific detailed data tables on this compound migratory insertion mechanisms from the search results are not available, the general principles of migratory insertion in related systems provide a framework for understanding potential this compound reactivity. For instance, studies on metal-catalyzed reactions involving alkene insertion into metal-oxygen and metal-nitrogen bonds illustrate the concept of migratory insertion in systems beyond metal-carbon or metal-hydrogen bonds. escholarship.org, nih.gov These studies emphasize the importance of ligand effects and the relative stability of intermediates in determining reaction pathways.
Mechanistic Studies of Bond Activation by this compound
This compound species, with their electrophilic arsenic center, can participate in the activation of various chemical bonds. This activation can pave the way for subsequent functionalization reactions. Mechanistic studies in this area aim to understand how this compound interacts with and cleaves specific bonds.
Bond activation by metal complexes often involves oxidative addition or sigma-bond metathesis mechanisms. nih.gov While this compound is not a metal, its electron-deficient nature can facilitate similar bond polarization and cleavage processes. Studies on transition-metal-catalyzed C-N bond activation, for example, demonstrate how metal centers can cleave strong bonds through oxidative addition pathways. rsc.org Similarly, this compound might engage in analogous interactions with polar or polarizable bonds.
Computational studies are particularly valuable in probing the mechanisms of bond activation by this compound, as they can model the interaction between the this compound species and the target bond, identifying transition states and characterizing the nature of the bond cleavage process. Research on the mechanistic investigation of various reactions, such as C-H bond activation by rhodium(III) catalysts, highlights the use of computational methods to support proposed mechanisms involving key intermediates and transition states. mdpi.com These computational approaches can be adapted to study this compound-mediated bond activation.
Computational Elucidation of Reaction Pathways and Energy Landscapes
Computational chemistry plays a pivotal role in understanding the reactivity of this compound species, providing insights that are often difficult to obtain experimentally due to their high reactivity and fleeting existence. By employing sophisticated algorithms and theoretical models, researchers can explore reaction pathways, determine energy landscapes, and predict the kinetic and thermodynamic feasibility of various transformations.
Automated Reaction Path Discovery and Transition State Search Algorithms
Identifying reaction pathways and the associated transition states is crucial for understanding reaction mechanisms and predicting reaction rates. Automated reaction path discovery and transition state search algorithms are computational tools designed to explore the potential energy surface (PES) and locate critical points, including minima (reactants, intermediates, products) and first-order saddle points (transition states). tau.ac.il, researchgate.net, arxiv.org
Various algorithms exist for transition state searching, including synchronous transit methods (like LST and QST) and local methods (like eigenvector following). tau.ac.il, joaquinbarroso.com Interpolation-based methods, such as the Nudged Elastic Band (NEB) and string methods, are also widely used to find minimum energy pathways connecting reactants and products. researchgate.net, ucsb.edu These methods are essential for mapping the energy landscape of reactions involving this compound, allowing researchers to visualize the energy changes along the reaction coordinate and identify the highest energy point, which corresponds to the transition state.
The complexity of energy landscapes, especially for systems with many degrees of freedom, can pose challenges for these algorithms. researchgate.net, nih.gov However, ongoing developments in this field, including the use of machine learning potentials, are improving the efficiency and robustness of transition state searches. arxiv.org Applying these advanced computational techniques is vital for comprehensively mapping the potential reaction pathways of this compound.
Kinetic and Thermodynamic Profiling of this compound Transformations
Computational methods enable the determination of kinetic and thermodynamic parameters for reactions involving this compound. Kinetic profiling involves calculating activation energies (the energy difference between reactants and the transition state), which are directly related to reaction rates. aps.org, libretexts.org Thermodynamic profiling involves calculating the relative energies of reactants, intermediates, and products, which determines the feasibility and equilibrium of a reaction. wikipedia.org, ajol.info
By locating transition states and minima on the PES, computational chemistry can provide detailed energy profiles for this compound transformations. This allows for the calculation of activation free energies, enthalpy, and entropy changes, providing a comprehensive picture of the reaction energetics. ajol.info Comparing the activation energies of competing pathways can help explain observed selectivities under kinetic control, while comparing the relative energies of products reveals the thermodynamically favored outcomes. wikipedia.org, libretexts.org
Data from computational studies can be presented in tables detailing the calculated energies (e.g., electronic energy, enthalpy, free energy) of key species (reactants, intermediates, transition states, products) and the corresponding activation and reaction energies. Such data is crucial for validating proposed mechanisms and guiding experimental efforts.
Solvent Effects and Reaction Catalysis Modeling
The reaction environment, particularly the solvent, can significantly influence the reactivity and selectivity of chemical transformations. rsc.org, osti.gov, rsc.org Solvent effects can arise from differential solvation of reactants, transition states, and products, which alters their relative free energies. osti.gov, rsc.org Modeling solvent effects computationally is essential for accurately predicting reaction outcomes in solution.
Computational methods for incorporating solvent effects include implicit solvation models, which treat the solvent as a continuous dielectric medium, and explicit solvation models, which include individual solvent molecules in the calculations. rsc.org, rsc.org These models can help to understand how solvent polarity, hydrogen bonding, and other interactions influence the energy landscape and reaction barriers. osti.gov, osti.gov
Furthermore, computational chemistry is a powerful tool for modeling reaction catalysis involving this compound. This can involve studying the interaction of this compound with potential catalysts or investigating catalytic cycles where this compound is an intermediate or participates in key steps. aps.org Modeling catalysis computationally allows for the rational design of catalysts by providing insights into how the catalyst interacts with the reacting species and lowers the activation energy. aps.org, nih.gov
Computational studies on catalysis often involve exploring different catalytic mechanisms, evaluating the energy barriers of each step, and identifying the most favorable catalytic cycle. aps.org These studies can also investigate the role of ligands and other additives in modifying the reactivity of this compound within a catalytic system.
Advanced Spectroscopic and Diffraction Methodologies in Arsanylium Chemistry
Nuclear Magnetic Resonance (NMR) Spectroscopy in Arsanylium Research
NMR spectroscopy is a powerful technique for elucidating the structure and dynamics of molecules in solution and solid states. wikipedia.orgnih.gov For this compound compounds, multinuclear and multidimensional NMR methods provide detailed insights into the chemical environment and connectivity of atoms, including arsenic itself, although direct detection of arsenic isotopes by NMR can be challenging due to nuclear properties.
Multinuclear NMR (e.g., ³¹P, ¹³C, ¹H) for Structural Assignment
Multinuclear NMR involves acquiring spectra from different types of nuclei within a molecule. huji.ac.ilsouthampton.ac.uk For this compound derivatives, this often includes readily observable nuclei like ¹H and ¹³C, as well as other relevant nuclei such as ³¹P if the compound contains phosphorus.
¹H NMR: Proton NMR is fundamental for identifying and assigning protons within the molecule. Chemical shifts, splitting patterns (due to coupling with neighboring protons or other NMR-active nuclei), and integration provide information about the number and types of protons and their local electronic environments.
¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton. hmdb.canih.gov Chemical shifts are sensitive to the hybridization state of carbon atoms and the presence of electronegative elements or functional groups. In this compound compounds containing organic ligands, ¹³C NMR helps in characterizing the organic framework and its interaction with the this compound center.
³¹P NMR: If an this compound compound contains phosphorus-containing ligands or is involved in reactions with phosphorus species, ³¹P NMR can be highly informative. The ³¹P nucleus is 100% naturally abundant and has a relatively high gyromagnetic ratio, making it a sensitive nucleus for NMR detection. Chemical shifts and coupling constants to other nuclei (like ¹H, ¹³C, or even arsenic if coupling is observable) provide insights into the electronic environment and bonding of phosphorus atoms.
Multinuclear NMR data are crucial for confirming the proposed structures of newly synthesized this compound compounds by comparing experimental spectra with predicted values or with spectra of known analogous compounds.
Advanced 2D NMR Techniques for Connectivity Elucidation
Two-dimensional (2D) NMR techniques spread the NMR signals across two frequency axes, allowing for the identification of correlations between different nuclei. wikipedia.orgcnr.it These techniques are invaluable for establishing connectivity and understanding the through-bond and through-space relationships between atoms in complex this compound structures.
Correlation Spectroscopy (COSY): ¹H-¹H COSY reveals correlations between protons that are coupled to each other through bonds. This helps in tracing proton networks within the molecule and assigning signals in the ¹H NMR spectrum. wikipedia.org
Heteronuclear Single Quantum Coherence (HSQC): ¹H-¹³C HSQC (or similar experiments involving other heteronuclei like ³¹P) correlates the chemical shifts of protons with the chemical shifts of the carbons (or phosphorus atoms) to which they are directly bonded. wikipedia.org This is extremely useful for assigning signals and confirming one-bond connectivities.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments reveal correlations between protons and heteronuclei that are separated by two or three bonds. This provides information about longer-range connectivities and helps in piecing together the molecular structure, particularly in cases where direct one-bond correlations are not sufficient.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments reveal correlations between nuclei that are spatially close to each other, regardless of whether they are coupled through bonds. wikipedia.org This provides information about the three-dimensional structure and conformation of this compound compounds.
By combining data from various 1D and 2D NMR experiments, researchers can build a comprehensive picture of the molecular structure and connectivity of this compound species.
Solid-State NMR Applications to this compound Compounds
While many this compound compounds are studied in solution, solid-state NMR (SSNMR) is essential for characterizing compounds that are not soluble or that exist as solids. nih.govnih.gov SSNMR provides information about the structure, dynamics, and packing of molecules in the solid state. Techniques such as Magic Angle Spinning (MAS) are used to average out anisotropic interactions and obtain high-resolution spectra. nih.gov Cross-polarization (CP) techniques can enhance the sensitivity for less abundant nuclei like ¹³C and ³¹P by transferring polarization from abundant nuclei like ¹H. nih.govnih.gov SSNMR can provide unique insights into the solid-state structure and potential intermolecular interactions in this compound compounds.
Vibrational Spectroscopy for this compound Characterization
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing information about the functional groups present and the bonding within the molecule. nih.govyoutube.comyoutube.com These methods are valuable for characterizing this compound compounds and studying their reactions.
Infrared (IR) and Raman Spectroscopy for Bond Vibrational Modes
IR spectroscopy measures the absorption of infrared radiation by molecular vibrations, while Raman spectroscopy measures the inelastic scattering of light by molecular vibrations. nih.govyoutube.comyoutube.com Different vibrational modes are active in IR and Raman depending on the change in dipole moment and polarizability during the vibration, respectively.
IR Spectroscopy: IR spectra show characteristic absorption bands for different functional groups and bond types. For this compound compounds, IR spectroscopy can help identify As-H stretching vibrations (if present) and vibrations associated with ligands coordinated to the this compound center. Changes in the positions and intensities of these bands can provide information about the electronic state of the this compound cation and the strength of its interactions with ligands or counterions.
Raman Spectroscopy: Raman spectroscopy is particularly useful for studying symmetric vibrations and bonds that are less polar, such as metal-ligand bonds or skeletal vibrations of inorganic frameworks. nih.gov Raman spectroscopy can complement IR data by providing information on vibrations that may be weak or absent in the IR spectrum.
Combining IR and Raman data allows for a more complete assignment of vibrational modes and a deeper understanding of the molecular structure and bonding in this compound compounds.
Surface-Enhanced Raman Scattering (SERS) for Trace Analysis and Interfacial Studies
Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that utilizes the enhancement of Raman scattering signals by molecules adsorbed onto nanostructured metal surfaces, typically silver or gold. nih.govnih.gov While less commonly applied to this compound compounds specifically, SERS holds potential for:
Trace Analysis: Detecting and identifying this compound species at very low concentrations, which could be relevant for studying their formation or presence in complex mixtures or environmental samples. nih.gov
Interfacial Studies: Investigating the interaction of this compound species with surfaces, which is important in areas like catalysis, materials science, or environmental chemistry. nih.gov
SERS can provide vibrational fingerprints of molecules adsorbed on surfaces, offering insights into their orientation, bonding, and reactions at the interface. nih.gov
Computational Vibrational Spectroscopy for Spectral Interpretation
Computational vibrational spectroscopy plays a crucial role in the study of this compound compounds by providing theoretical insights that complement experimental infrared (IR) and Raman data. By calculating vibrational frequencies and normal modes using quantum chemical methods, researchers can assign experimental spectral bands to specific molecular vibrations, aiding in structural identification and confirmation. This is particularly valuable for reactive or short-lived species like this compound cations, where experimental data may be limited or challenging to obtain.
Computational methods can predict the most energetically favorable atomic positions and the curvature of the potential energy surface, which is related to vibrational frequencies. mdpi.com Comparing calculated spectra with experimental results helps confirm or revise experimental assignments and provides a more realistic visualization of vibrational modes. mdpi.com For instance, density functional theory (DFT) calculations are commonly employed to predict the vibrational spectra of proposed this compound structures. The calculated frequencies and intensities can then be compared to observed IR and Raman bands. Discrepancies between theoretical and experimental spectra can indicate incorrect structural assignments or highlight areas where computational models need refinement.
Computational studies can also explore the effects of substituents on the vibrational properties of the this compound cation core, providing a deeper understanding of structure-property relationships. This approach is essential for interpreting the complex vibrational spectra often observed for organothis compound compounds.
Mass Spectrometry (MS) for Molecular and Fragment Identification
Mass spectrometry (MS) is a powerful analytical technique for identifying and characterizing this compound compounds based on their mass-to-charge ratio (m/z). americanpeptidesociety.orgwikipedia.org It provides crucial information regarding the molecular weight and elemental composition of intact this compound species and their fragmentation pathways. wikipedia.orgplasmion.com This is particularly useful for confirming the formation of this compound cations and studying their reactions.
A mass spectrum typically plots ion intensity as a function of the mass-to-charge ratio. wikipedia.org By analyzing the observed m/z values and their isotopic patterns, the elemental composition of an ion can be determined, which is vital for confirming the identity of synthesized this compound compounds. uni-rostock.de
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-resolution mass spectrometry (HRMS) is essential for precisely determining the mass-to-charge ratio of ions, often to several decimal places. uni-rostock.debioanalysis-zone.com This high level of accuracy allows for the calculation of the "exact mass" of an ion, which can be used to unequivocally determine its elemental composition, especially for distinguishing between compounds with the same nominal mass but different elemental formulas. uni-rostock.debioanalysis-zone.com For this compound compounds, HRMS is invaluable for confirming the formation of the desired cation and verifying its purity. uni-rostock.de
HRMS instruments, such as Orbitraps and Fourier transform ion cyclotron resonance mass spectrometers (FT-ICR MS), offer high mass resolving power and accuracy. uni-rostock.de This capability is critical for analyzing complex reaction mixtures where multiple species with similar nominal masses might be present. By providing a precise mass measurement, HRMS significantly reduces the number of possible elemental compositions, leading to confident identification of this compound species.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis and Structural Information
Tandem mass spectrometry (MS/MS), also known as MS², involves multiple stages of mass analysis with a fragmentation step in between. nationalmaglab.orgwikipedia.org This technique is used to break down selected ions (precursor ions) into smaller fragment ions (product ions), which provides detailed structural information about the precursor ion. nationalmaglab.orgwikipedia.orgnih.gov For this compound compounds, MS/MS can be used to study the fragmentation patterns of the cation, yielding insights into its connectivity and the stability of different bonds.
In a typical MS/MS experiment, ions of a specific m/z ratio are selected in the first mass analyzer, then subjected to fragmentation (e.g., through collision-induced dissociation), and finally, the resulting fragment ions are analyzed in a second mass analyzer. nationalmaglab.orgwikipedia.org The fragmentation pattern, which is a spectrum of the product ions, serves as a "fingerprint" for the precursor ion and can be used to deduce its structure. wikipedia.org For this compound cations, MS/MS can reveal how the organic substituents are attached to the arsenic center and the relative strengths of the bonds within the molecule.
Soft Ionization Techniques (ESI, MALDI) for Intact Molecule Detection
Soft ionization techniques, such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), are particularly useful for analyzing fragile or non-volatile molecules, including many this compound compounds. americanpeptidesociety.orgmetwarebio.comlibretexts.org These methods impart minimal energy to the analyte during the ionization process, thereby preserving the integrity of the intact molecule and reducing fragmentation. metwarebio.comlibretexts.orgspectra-physics.com This is crucial for detecting and characterizing the intact this compound cation.
ESI involves spraying a solution of the analyte through a charged capillary, producing charged droplets that evaporate to release gas-phase ions. americanpeptidesociety.orgmetwarebio.com ESI is well-suited for polar compounds and can generate multiply charged ions, which can extend the m/z range accessible by the mass analyzer. americanpeptidesociety.orgmetwarebio.com MALDI involves embedding the analyte in a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte, typically producing singly charged ions. americanpeptidesociety.orgspectra-physics.com MALDI is often used for larger molecules and solid samples. americanpeptidesociety.orgspectra-physics.com The application of ESI or MALDI allows for the detection of the molecular ion peak corresponding to the intact this compound cation, which is a fundamental piece of information for confirming its existence.
X-ray Diffraction and Scattering Techniques
X-ray diffraction and scattering techniques are invaluable for determining the solid-state structure of crystalline this compound compounds. These methods provide precise information about the arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and molecular conformation. This structural information is essential for understanding the bonding and reactivity of this compound species.
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction (SC-XRD) is the premier technique for obtaining detailed three-dimensional structural information for crystalline materials. carleton.eduuhu-ciqso.esuni-ulm.de It involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. carleton.eduuni-ulm.de The positions and intensities of the diffracted spots are used to determine the unit cell dimensions, the space group symmetry, and the precise positions of the atoms within the crystal. carleton.eduuhu-ciqso.esuwaterloo.ca
For this compound compounds that can be obtained as single crystals, SC-XRD provides definitive structural proof of the cation's identity and geometry. It allows for the accurate determination of the bond lengths and angles around the arsenic center, revealing the coordination environment and hybridization of the arsenic atom. carleton.eduuwaterloo.ca This information is critical for validating theoretical models and understanding the factors that influence the stability and reactivity of this compound cations. SC-XRD is a non-destructive technique and typically requires crystals ranging from tens to hundreds of micrometers in size. uhu-ciqso.esuwaterloo.ca
Data derived from SC-XRD experiments include unit cell parameters, atomic coordinates, bond lengths, and bond angles. These data are typically deposited in crystallographic databases. The structural model obtained from SC-XRD is fundamental for understanding the chemical nature and physical properties of crystalline solids. uwaterloo.ca
Grazing Incidence Wide Angle X-ray Scattering (GIWAXS) for Thin Films and Nanomaterials
Grazing Incidence Wide Angle X-ray Scattering (GIWAXS) is a powerful non-destructive technique employed to probe the structural properties, including crystalline structure, orientation, and morphology, of thin films and nanomaterials. sgservice.com.twanton-paar.commdpi.comnih.gov It involves directing an X-ray beam at a shallow angle onto the sample surface, typically close to the critical angle for total external reflection. sgservice.com.twmdpi.com The scattered X-rays are then detected over a wide range of angles, providing information about the arrangement of atoms and molecules within the material. sgservice.com.tw
GIWAXS is particularly valuable for studying the structure of materials in thin film form, where the amount of material is limited and traditional transmission X-ray diffraction methods may not be suitable. sgservice.com.twanton-paar.com Its sensitivity to the surface and near-surface regions makes it ideal for investigating the molecular ordering and packing in thin films, as well as the structure of nanoparticles deposited on surfaces. sgservice.com.twanton-paar.com The technique has been widely applied to various material systems, including organic and inorganic thin films, polymers, nanocomposites, and self-assembled monolayers. sgservice.com.twanton-paar.com For instance, GIWAXS has been extensively used to analyze the morphology and orientation of active layers in organic electronics, such as polymer solar cells and perovskite thin films. mdpi.comnih.govuq.edu.auresearchgate.net Studies on these materials have demonstrated the ability of GIWAXS to reveal details about molecular packing, crystallite orientation, and phase transitions upon annealing or other processing steps. nih.govresearchgate.net
While specific studies applying GIWAXS directly to this compound (AsH₂⁺) in thin film or nanomaterial contexts are not prominent in the surveyed literature, the principles of GIWAXS are directly applicable to any crystalline or semi-crystalline material in thin film form. If this compound or stable compounds incorporating the this compound moiety were to be synthesized or deposited as thin films or nanomaterials, GIWAXS could provide crucial insights into their solid-state structure, how the molecules or ions are packed, and whether there is any preferential orientation within the film. This structural information is fundamental to understanding and potentially controlling the material's properties.
GIWAXS data is typically presented as a 2D scattering pattern, which can be analyzed to extract information such as d-spacings, peak intensities, and azimuthal intensity distributions, providing details about lattice parameters, crystallinity, and crystallite orientation. mdpi.com
Emerging and Hybrid Characterization Approaches
The characterization of complex chemical species and materials, especially in dynamic environments or intricate forms like thin films and nanomaterials, increasingly relies on emerging and hybrid characterization approaches. These methods often involve combining multiple techniques or performing measurements under conditions that mimic the intended application (in-situ and in-operando). researchgate.netnih.govias.ac.inmdpi.comspectroscopyonline.comescholarship.orgfiu.edu The integration of different spectroscopic and diffraction methods provides a more comprehensive understanding of the material's structure, composition, and behavior than individual techniques alone. chemrxiv.orgspectroscopyonline.comresearchgate.netescholarship.org
Hybrid approaches can involve the combination of different spectroscopic modalities, such as coupling vibrational spectroscopy (e.g., IR or Raman) with mass spectrometry or NMR spectroscopy to gain complementary information about molecular structure and composition. chemrxiv.orgmdpi.comarxiv.org Furthermore, the integration of spectroscopic techniques with diffraction methods like GIWAXS or other scattering techniques allows for the correlation of molecular-level structural details with larger-scale morphology and order in materials. mdpi.comnih.gov
For this compound chemistry, particularly in applied contexts like catalysis or materials science where it might exist transiently or be incorporated into complex matrices, hybrid approaches hold significant potential. Combining techniques could enable the identification and structural characterization of this compound or related intermediates formed during reactions or within functional materials.
In-Situ and In-Operando Spectroscopic Methods for Reaction Monitoring
In-situ and in-operando spectroscopic methods are crucial for studying chemical reactions and material transformations in real-time and under relevant operating conditions. nih.govfrontiersin.orgias.ac.inoaepublish.comresearchgate.netchemcatbio.orgnih.gov The term "in-situ" generally refers to measurements performed on a system in its native environment without disturbing the process, while "in-operando" specifically implies measurements conducted while the system is actively performing its function (e.g., a catalyst during a reaction). oaepublish.comnih.gov
These techniques provide dynamic information about changes in chemical state, structure, and composition as a reaction or process unfolds. frontiersin.orgoaepublish.com For instance, in-situ X-ray absorption spectroscopy (XAS) has been effectively used to monitor changes in the oxidation state and local atomic environment of elements during chemical processes. acs.orgchemcatbio.orgprinceton.eduescholarship.org A study investigating the reduction of arsenite (As(III)) by nanoscale zerovalent iron (nZVI) utilized in-situ XAS to observe the transformation of arsenic species and identify different valence states (As(V), As(III), As(0), and possibly As(-I)) formed on the nZVI surfaces over time. acs.orgprinceton.eduescholarship.org This demonstrates the power of in-situ methods to track the fate of arsenic species during a reaction.
For understanding the chemistry of this compound, which is known to be a reactive cation, in-situ or in-operando spectroscopy would be invaluable. If this compound is involved as a transient intermediate in a reaction or is part of a dynamic chemical system, techniques like in-situ NMR, IR, Raman, or XAS could potentially be used to detect its formation, monitor its concentration changes, and study its interactions with other species or surfaces under reaction conditions. frontiersin.orgchemcatbio.org This would provide critical data for elucidating reaction mechanisms and understanding the role of this compound.
Integration of Multiple Spectroscopic Techniques for Comprehensive Analysis
The integration of multiple spectroscopic techniques offers a powerful approach for obtaining a comprehensive understanding of complex chemical systems, including those potentially involving this compound. chemrxiv.orgspectroscopyonline.comresearchgate.netescholarship.org Different spectroscopic methods probe different aspects of a molecule's or material's properties, such as vibrational modes (IR, Raman), nuclear environment (NMR), electronic transitions (UV-Vis), or elemental composition and chemical state (XPS, XAS). mdpi.comchemcatbio.orgarxiv.org By combining the data from several techniques, researchers can build a more complete picture of the system under investigation. chemrxiv.orgspectroscopyonline.comresearchgate.net
For example, combining NMR and IR spectroscopy can provide detailed information about molecular structure and functional groups. chemrxiv.org Integrating these with mass spectrometry can help confirm the molecular weight and identify fragmentation patterns. arxiv.org In the context of materials science, coupling techniques that probe local atomic structure (like XAS or NMR) with techniques that provide information on long-range order or morphology (like GIWAXS or other diffraction methods) allows for a multi-scale characterization of the material. mdpi.comnih.govchemcatbio.org
Coordination Chemistry of Arsanylium As a Ligand
Principles of Metal-Arsanylium Bonding and Ligand Field Theory
Metal-ligand bonding can be described using theories such as Valence Bond Theory, Crystal Field Theory, and Ligand Field Theory (Molecular Orbital Theory). dacollege.orgwikipedia.org Ligand Field Theory, an application of molecular orbital theory to transition metal complexes, is particularly useful for understanding the bonding, orbital arrangement, and other characteristics of these compounds. wikipedia.org
Sigma (σ) bonds in coordination complexes are formed by the head-on overlap of atomic orbitals, with electron density concentrated between the two bonding atoms. ck12.org In the context of a metal-ligand bond, this typically involves the donation of electron density from a ligand orbital to a suitable metal orbital. youtube.comdalalinstitute.com For Arsanylium (AsH₂⁺) acting as a σ-donor ligand, the lone pair on the arsenic atom would likely be involved in this interaction with a vacant metal orbital (such as s, p, or d orbitals with appropriate symmetry). dacollege.orgyoutube.comdalalinstitute.com
Pi (π) bonding interactions can also occur between metal centers and ligands. libretexts.orglibretexts.org These involve the sideways overlap of orbitals, with electron density spread above and below the plane of the nuclei. ck12.org In transition metal complexes, π-bonding can involve the donation of electron density from filled ligand orbitals to empty metal d-orbitals (π-donation) or, more commonly with certain ligands, the acceptance of electron density from filled metal d-orbitals into empty ligand π* or d orbitals (π-backbonding). youtube.comlibretexts.orglibretexts.org
Given that arsenic is in the same group as phosphorus, this compound might exhibit some similarities to phosphine (B1218219) ligands (PR₃). Phosphines are known to act as both σ-donors and π-acceptors, utilizing their lone pair for σ-donation and low-lying orbitals (potentially including d orbitals or σ* orbitals) for π-acceptance from the metal center. libretexts.orglibretexts.org The extent of π-interaction with this compound would depend on the availability and energy of its frontier orbitals and the electronic properties of the metal center.
Ligand Field Theory examines the effect of ligand donor atoms on the energy of the metal d-orbitals. libretexts.orgidc-online.com The interaction between ligand and metal orbitals lifts the degeneracy of the metal d-orbitals, resulting in a splitting of energy levels. wikipedia.orglibretexts.orguni-siegen.de The pattern and magnitude of this splitting (often denoted as Δ) are dependent on the coordination geometry and the nature of the ligands. libretexts.orgidc-online.comuni-siegen.de
Ligands that are strong-field ligands cause a large splitting of the d-orbitals, often leading to low-spin complexes where electrons pair up in the lower energy d-orbitals. uci.edu Weak-field ligands cause a smaller splitting, favoring high-spin complexes where electrons occupy the d-orbitals individually before pairing. uci.edu The position of a ligand in the spectrochemical series is an empirical measure of its ligand field strength. wikipedia.org
The interaction of this compound with metal d-orbitals would influence the electronic states of the metal center. The σ-donation from this compound would raise the energy of the metal e*g orbitals in an octahedral complex, while potential π-interactions could further modify the energy levels of the t₂g orbitals. wikipedia.orgdalalinstitute.comuni-siegen.de The specific ligand field strength of this compound would need to be determined experimentally or through computational studies, as it is not explicitly provided in the search results. This splitting of d-orbitals affects various properties of the complex, including its color, magnetic behavior, and reactivity. dacollege.orguci.edu
Synthesis and Characterization of Transition Metal-Arsanylium Complexes
The synthesis of transition metal complexes typically involves reacting a metal precursor with the desired ligand. nih.govmdpi.commdpi.com The design of the metal precursor and the synthetic strategy are crucial for successfully isolating stable complexes.
The choice of metal precursor depends on the desired oxidation state and coordination environment of the metal in the final complex. Metal salts or organometallic compounds are commonly used as precursors. nih.govmdpi.comrsc.org Precursors should ideally have labile ligands that can be easily displaced by this compound or contain a metal center with accessible coordination sites. mdpi.com The electronic and steric properties of the metal precursor also play a role in its reactivity towards a given ligand. mdpi.com Designing precursors that decompose selectively can be important in some synthetic techniques. jhu.edu
Metal-Arsanylium Clusters and Multi-Metal Bonding
Metal clusters are compounds containing direct metal-metal bonds. egyankosh.ac.insyr.edu These can range from dinuclear species with single or multiple metal-metal bonds to larger aggregates containing several metal atoms. egyankosh.ac.insyr.edulibretexts.org The bonding in metal clusters can involve covalent bonds, dative bonds, and weak metal-metal interactions. egyankosh.ac.in
While the provided search results discuss metal clusters and multi-metal bonding in general, specific examples or studies on metal clusters containing this compound as a ligand are not found within these results. However, based on the ability of other pnictogen-containing ligands (like phosphides) to bridge metal centers and participate in metal-metal bonding, it is conceivable that this compound or related arsanyl (B1237253) species could potentially act as bridging ligands in metal clusters, contributing to multi-metal bonding frameworks. cbpbu.ac.in
Based on the available information from the search results, there is no specific content found regarding the coordination chemistry of this compound (AsH2+) as a ligand in metal clusters, including its synthesis, electronic structure in such clusters, or theoretical descriptions of its influence on metal-metal bonding.
Therefore, it is not possible to generate the requested article focusing solely on these specific aspects of this compound chemistry based on the current search results.
Arsanylium in Advanced Chemical Synthesis and Materials Precursor Research
Role of Arsanylium in Novel Synthetic Methodologies
The exploration of this compound species in chemical synthesis revolves around their potential reactivity as electrophiles or as components in the construction of complex molecular architectures and their possible involvement as intermediates in catalytic processes.
This compound as a Building Block in Complex Molecular Architectures
Organoarsenic compounds, which can be related to or derived from potential this compound intermediates, are utilized as building blocks in the synthesis of more complex organoarsenic species and coordination complexes. For instance, triphenylarsine (B46628) (AsPh₃) is a well-established organoarsenic compound used as a ligand in coordination chemistry and as a reagent in organic synthesis nih.govnih.gov. It serves as a precursor to compounds like tetraphenylarsonium chloride ([AsPh₄]Cl), a known precipitating agent nih.govinvivochem.cn. Trimethylarsine (B50810) (AsMe₃) is another organoarsenic compound that functions as a building block for other organoarsenic compounds and as a ligand in coordination chemistry uni.luh-its.org. While the direct use of isolable this compound cations as fundamental building blocks for highly complex, diverse molecular architectures is an area of ongoing research, related organoarsines demonstrate the capacity of arsenic-carbon and arsenic-heteroatom bond formation to construct intricate structures.
Catalytic Cycles Mediated by this compound Intermediates
Specific detailed research findings directly demonstrating catalytic cycles explicitly mediated by discrete this compound ([R₂As]⁺) intermediates were not extensively found within the scope of the conducted search. However, organoarsenic compounds, including those potentially capable of forming cationic species under reaction conditions, are known to participate in various metal-catalyzed reactions, often acting as ligands nih.govinvivochem.cn. The involvement of cationic arsenic intermediates in such cycles would depend heavily on the specific reaction conditions, the nature of the organoarsenic compound, and the metal catalyst employed. The concept of catalytic cycles mediated by cationic species is a known area in chemistry, and the potential for this compound ions to participate in analogous processes remains a subject of interest in the field of pnictogen chemistry.
This compound as a Precursor to Advanced Materials
Arsenic-containing materials are crucial in various high-technology applications, particularly in the semiconductor industry. This compound species or compounds readily generated from precursors that might involve this compound-like fragments play a significant role in the formation of these materials.
Chemical Vapor Deposition (CVD) Precursors for Arsenic-Containing Materials
Arsine (AsH₃) and trimethylarsine (AsMe₃) are prominent examples of arsenic compounds used as precursors in Chemical Vapor Deposition (CVD) processes for the fabrication of arsenic-containing semiconductor materials, such as gallium arsenide (GaAs). Arsine is utilized in the semiconductor industry. Trimethylarsine has also been employed as a source of arsenic in the microelectronics industry uni.luh-its.org. These precursors are transported in the gas phase and decompose on a heated substrate, depositing a thin film of the desired material. While the precise intermediates in the gas phase or on the surface during CVD can be complex, the facile generation of reactive arsenic species from these precursors is key to the process.
Routes to Inorganic Polymers and Nanomaterials via this compound Species
Information specifically detailing synthetic routes to inorganic polymers or nanomaterials directly utilizing this compound species as key intermediates was not a primary finding in the conducted search. However, the broader field of arsenic chemistry explores various pathways to arsenic-containing materials. The formation of arsenic-based nanomaterials, such as quantum dots or nanowires, often involves the controlled decomposition of organoarsenic precursors like trimethylarsine or arsine under specific conditions, sometimes in the presence of catalysts or templates. While cationic arsenic intermediates might be transiently involved in some complex reaction mechanisms during the formation of these materials, the literature readily available in the search primarily focuses on the use of neutral arsenic precursors like AsH₃ and AsMe₃ for these applications.
Design Principles for this compound-Based Single-Source Precursors
The concept of single-source precursors in materials science involves using a single molecule that contains all the necessary elements in the desired stoichiometry for the target material. This approach offers advantages in terms of purity and control over the deposition process, particularly in techniques like CVD. While trimethylarsine is used as a precursor for arsenic in semiconductor growth uni.luh-its.org, the design principles for this compound-based single-source precursors would focus on synthesizing molecules containing a pre-organized arsenic center, potentially with ligands designed to cleave under specific conditions to generate the desired arsenic species (possibly including cationic fragments) and facilitate the formation of the target material. Research in this area would involve tailoring molecular structures to control decomposition pathways, volatility, and reactivity to achieve precise material composition and morphology. Specific design principles explicitly labeled for "this compound-based" single-source precursors were not detailed in the search results, suggesting this may be a more specialized or emerging area of research within the broader field of single-source precursors for arsenic-containing materials.
Comparative Chemistry with Other Low Coordinate Pnictogen Species
Analogous Reactivity and Bonding Trends Across Pnictogen Series (Phosphinidenes, Stibinidenes)
As one descends Group 15 of the periodic table from phosphorus to arsenic to antimony, several predictable trends influence the reactivity and bonding of the corresponding divalent cations ([E_H_2]⁺, where E = P, As, Sb). A primary factor governing these trends is the increasing size and polarizability of the pnictogen atom, coupled with decreasing electronegativity. These atomic properties directly impact the nature of the E-H bonds and the Lewis acidity of the pnictogen center.
The bonding in these species can be described by sp² hybridization at the pnictogen center, with two half-filled orbitals forming sigma bonds with the hydrogen atoms and a vacant p-orbital perpendicular to the molecular plane. This vacant p-orbital is a key feature, rendering these cations strong electrophiles and Lewis acids. The Lewis acidity is a dominant characteristic across the series, with all three species readily forming adducts with Lewis bases.
In substituted pnictogenium ions, such as the diferrocenylpnictogenium series ([Fc₂E]⁺, where E = P, As, Sb), this trend of high Lewis acidity is maintained. The electron deficiency at the pnictogen center is significant, leading to strong interactions with donors. For instance, the Lewis acidities of these complexes have been quantified, demonstrating their potent electrophilic character which is a common feature across the series.
Another analogous feature is their behavior in redox reactions. The divalent pnictogen center can be either oxidized or reduced. For example, the diferrocenylarsanylium ion, [Fc₂As]⁺, can be oxidized to the corresponding dication, [Fc₂As]²⁺, or reduced to the neutral dipnictogen, Fc₂As-AsFc₂. This reactivity pattern is also observed for the phosphorus analogue, highlighting a common pathway for these low-coordinate pnictogen cations.
| Property | Phosphinidene (B88843) ([PH₂]⁺) | Arsanylidene ([AsH₂]⁺) | Stibinidene ([SbH₂]⁺) | Trend Down the Group |
| Pnictogen Electronegativity | 2.19 | 2.18 | 2.05 | Decreases |
| Atomic Radius (Å) | 1.06 | 1.19 | 1.39 | Increases |
| Polarizability (ų) | 3.63 | 4.31 | 6.8 | Increases |
| Lewis Acidity | Strong | Strong | Strong | Modulated by substituents |
| Redox Behavior | Can be oxidized and reduced | Can be oxidized and reduced | Can be oxidized and reduced | Similar reactivity patterns |
Unique Characteristics and Reactivity Patterns of this compound Compared to its Congeners
While general trends provide a useful framework, the this compound cation also exhibits unique characteristics that differentiate it from its lighter and heavier counterparts. These differences are often subtle and arise from the specific electronic structure and energetics of arsenic.
One area of distinction lies in the stability of the corresponding pnictogenium ions. While the parent phosphinidenium ion ([PH₂]⁺) is a well-studied species in the gas phase, this compound and particularly stibinidenium are less characterized, reflecting a potential decrease in thermodynamic stability of the E-H bonds for the heavier elements.
In the context of substituted derivatives like the diferrocenylpnictogenium ions, the nature of the intramolecular interactions between the ferrocenyl groups and the pnictogen center varies. In [Fc₂As]⁺, there is evidence of intramolecular coordination from the iron atoms of the ferrocene (B1249389) units to the electron-deficient arsenic center. The extent and nature of this interaction are different for the phosphorus and antimony analogues due to the different sizes of the pnictogen atoms and the corresponding lengths of the E-C bonds. This structural nuance can influence the reactivity of the cation by modulating the accessibility and electrophilicity of the pnictogen center.
Furthermore, the kinetics of reactions can differ. While thermodynamically similar reactions may occur across the series, the activation barriers can vary. For example, the oxidative addition and reductive elimination reactions at the pnictogen center will have different energy profiles for arsenic compared to phosphorus and antimony, owing to the differences in bond strengths (E-H, E-C, and E-E).
| Feature | Phosphinidene Congeners | This compound Congeners | Stibinidene Congeners |
| Intramolecular Stabilization | Weaker Fe--P interaction in [Fc₂P]⁺ | Significant Fe--As intramolecular coordination in [Fc₂As]⁺ | More diffuse Fe--Sb interaction in [Fc₂Sb]⁺ |
| Kinetic Stability | Generally higher | Intermediate | Generally lower |
| Bond Strengths | Stronger P-H and P-C bonds | Intermediate As-H and As-C bonds | Weaker Sb-H and Sb-C bonds |
Theoretical Frameworks for Predicting Pnictogen Reactivity and Stability
Theoretical and computational chemistry provide essential tools for understanding and predicting the properties of this compound and its congeners. Density Functional Theory (DFT) is a widely used method for investigating the electronic structure, geometry, and reactivity of these species.
One key theoretical concept is the analysis of the frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For pnictogenium ions, the LUMO is typically centered on the pnictogen atom and corresponds to the vacant p-orbital. The energy of this LUMO is a direct indicator of the electrophilicity of the cation; a lower LUMO energy suggests a stronger Lewis acidity and greater reactivity towards nucleophiles. Theoretical calculations can precisely determine these energies, allowing for a quantitative comparison across the P, As, and Sb series.
Another important theoretical tool is the Natural Bond Orbital (NBO) analysis, which provides insights into the bonding and charge distribution within the molecule. NBO analysis can quantify the positive charge localized on the pnictogen atom, further confirming its electrophilic nature. It can also be used to study the nature of intramolecular interactions, such as the Fe--As coordination in [Fc₂As]⁺, by analyzing donor-acceptor interactions between orbitals.
Computational models can also be used to predict reaction pathways and transition states for reactions involving this compound ions. By calculating the energetics of different reaction mechanisms, it is possible to predict which pathways are more favorable and to understand the factors that control the reactivity. For instance, the activation energies for the addition of a Lewis base to [H₂E]⁺ can be calculated to compare the kinetic reactivity of the different pnictogenium ions.
| Theoretical Parameter | Relevance to Reactivity and Stability |
| LUMO Energy | Predicts Lewis acidity and electrophilicity. A lower energy indicates higher reactivity. |
| NBO Charge on Pnictogen | Quantifies the positive charge, indicating the electrophilic character of the pnictogen center. |
| Calculated Bond Dissociation Energies | Provides insight into the thermodynamic stability of the molecule and the strength of the E-H and E-C bonds. |
| Activation Energy Calculations | Predicts the kinetic favorability of different reaction pathways. |
Emerging Research Directions and Future Challenges in Arsanylium Chemistry
Exploration of Exotic Arsanylium Environments and Stabilization Techniques
A primary challenge in this compound chemistry is the inherent instability of the cation. Future research will undoubtedly focus on developing innovative strategies to stabilize this electron-deficient species. The exploration of sterically demanding substituents and weakly coordinating anions will be crucial in isolating and characterizing this compound salts. Drawing parallels from the stabilization of other reactive cations, such as carbocations, several avenues can be pursued. libretexts.orgyoutube.comyoutube.commasterorganicchemistry.com
One promising approach involves the use of bulky ligands to kinetically protect the arsenic center from nucleophilic attack. The coordination of this compound to macrocyclic ligands or pincer-type architectures could provide the necessary steric shielding to allow for its isolation and study. Furthermore, the use of counterions that are very weakly coordinating, such as carborane anions, will be essential to minimize ion pairing and maintain the cationic nature of the this compound species.
| Stabilization Strategy | Key Parameters | Potential Ligand/Anion Systems |
| Kinetic Stabilization | Steric bulk of substituents | Terphenyl-based ligands, bulky silyl groups |
| Thermodynamic Stabilization | Delocalization of positive charge | π-donating ligands, aromatic substituents |
| Weakly Coordinating Anions | Low nucleophilicity, charge delocalization | [B(C₆F₅)₄]⁻, [Al(OC(CF₃)₃)₄]⁻ |
The table above outlines potential strategies for the stabilization of the this compound cation, drawing on established principles of cation stability.
Development of Advanced Computational Models for Relativistic this compound Systems
Due to the presence of the heavy arsenic atom, relativistic effects are expected to play a significant role in the electronic structure and reactivity of this compound. nih.govresearchgate.netmudring.org Standard computational methods may not accurately predict the properties of these systems. Therefore, a key research direction will be the development and application of advanced computational models that incorporate relativistic effects.
These models will be instrumental in predicting the geometries, spectroscopic properties, and reaction pathways of this compound derivatives. Theoretical calculations will also guide synthetic efforts by identifying promising ligand systems and reaction conditions for the preparation of stable this compound salts. A synergistic approach combining experimental and computational studies will be essential for advancing our understanding of these challenging species. nih.gov
| Computational Method | Key Considerations for this compound | Predicted Properties |
| Density Functional Theory (DFT) | Inclusion of relativistic corrections (e.g., ZORA, DKH) | Geometries, vibrational frequencies, reaction energies |
| Ab initio methods (e.g., MP2, CCSD(T)) | Basis sets with polarization and diffuse functions | Accurate electronic energies, bond dissociation energies |
| Quantum Monte Carlo (QMC) | High computational cost, benchmark calculations | Highly accurate energies for small systems |
This table summarizes the computational approaches that will be crucial for the accurate modeling of this compound systems.
Sustainable and Scalable Synthetic Pathways for this compound Derivatives
The development of green and efficient synthetic methods is a central theme in modern chemistry. scienmag.com A significant future challenge in this compound chemistry will be the design of sustainable and scalable routes to its derivatives. Current methods for the generation of related pnictogen cations often rely on harsh reagents and produce significant waste.
Future research should focus on the development of catalytic methods for the synthesis of this compound salts. For example, the use of transition metal catalysts to facilitate the abstraction of a hydride or halide from a suitable arsenic precursor could provide a more atom-economical route to these cations. The use of greener solvents and energy-efficient reaction conditions will also be important considerations in the development of sustainable synthetic protocols.
Integration of this compound Chemistry into Multicomponent Reaction Systems
Multicomponent reactions (MCRs) offer a powerful strategy for the rapid construction of complex molecules from simple starting materials. nih.govnih.govresearchgate.net The integration of this compound chemistry into MCRs represents a largely unexplored and potentially fruitful area of research. The high reactivity of the this compound cation could be harnessed to trigger cascade reactions, leading to the formation of novel arsenic-containing heterocycles.
For example, an in situ generated this compound species could act as a potent electrophile, initiating a sequence of bond-forming events with two or more other components. The development of such reactions would not only provide efficient access to new chemical space but also expand the synthetic utility of arsenic-based reagents.
Interdisciplinary Research Avenues Involving this compound Chemistry
The unique properties of this compound compounds may lead to their application in a variety of interdisciplinary fields. The strong Lewis acidity of the this compound cation could be exploited in catalysis, for example, in the activation of small molecules. The potential for this compound derivatives to exhibit interesting photophysical or electronic properties could lead to their investigation as materials for electronics or sensing.
Furthermore, given the known biological activity of other arsenic compounds, the exploration of the medicinal chemistry of this compound derivatives could be a long-term goal. nih.govclintile.com Of course, any such investigations would need to be conducted with a thorough understanding of the toxicology of these new compounds. The interdisciplinary nature of these potential applications highlights the broad potential impact of fundamental research in this compound chemistry. scienmag.comroutledge.com
Q & A
Q. What are the foundational methods for synthesizing and characterizing Arsanylium compounds?
Methodological Answer: Synthesis typically involves organoarsenic precursor reactions under controlled conditions (e.g., low-temperature lithiation or Grignard reagent interactions). Characterization relies on NMR spectroscopy (¹H, ¹³C, ⁷⁵As) and X-ray crystallography to confirm structure and bonding. For example, ⁷⁵As NMR can distinguish between arsenic(III) and arsenic(V) centers . Computational methods like DFT calculations are used to predict stability and electronic properties .
Q. How can researchers design experiments to study this compound’s reactivity?
Methodological Answer: Adopt a systematic approach:
- Variable Control: Manipulate reaction conditions (temperature, solvent polarity, counterion effects) to isolate intermediates.
- Kinetic Studies: Use stopped-flow techniques or in-situ IR spectroscopy to track reaction pathways.
- Comparative Analysis: Contrast this compound’s behavior with analogous phosphonium or ammonium compounds to identify arsenic-specific trends .
Advanced Research Questions
Q. How should researchers resolve contradictions in this compound’s spectral data across studies?
Methodological Answer: Contradictions often arise from solvent effects, impurities, or dynamic equilibria (e.g., ion pairing vs. free ions). Steps include:
- Reproducibility Checks: Replicate experiments under identical conditions.
- Multivariate Analysis: Apply principal component analysis (PCA) to identify outliers or confounding variables .
- Theoretical Validation: Cross-reference experimental NMR shifts with DFT-calculated chemical shifts to confirm assignments .
Example: Discrepancies in ⁷⁵As NMR shifts may reflect solvent-dependent ion aggregation, requiring conductivity measurements for validation .
Q. What strategies are effective for integrating interdisciplinary data (e.g., computational, spectroscopic) in this compound research?
Methodological Answer:
- Hybrid Workflows: Combine molecular dynamics simulations (to model solvation effects) with experimental UV-vis or Raman spectra.
- Data Fusion Tools: Use software like COSMOtherm or Gaussian to correlate computational and experimental datasets .
- Contradiction Mapping: Apply dialectical frameworks (e.g., principal vs. secondary contradictions) to prioritize conflicting data for resolution .
Q. How can researchers design mechanistic studies for this compound’s catalytic behavior under varying pH/redox conditions?
Methodological Answer:
- Electrochemical Profiling: Use cyclic voltammetry to map redox potentials and identify active species.
- pH-Dependent Kinetics: Monitor reaction rates via UV-vis spectroscopy while titrating acids/bases.
- Isotopic Labeling: Introduce ¹⁸O or deuterated solvents to trace proton transfer pathways .
Note: Contradictions between theoretical mechanisms and experimental observations may require revisiting transition-state models .
Data Analysis & Theoretical Frameworks
Q. What statistical methods are suitable for analyzing this compound’s structure-activity relationships?
Methodological Answer:
Q. How can dialectical frameworks (e.g., Vygotsky-Leontiev) inform conflict resolution in this compound research?
Methodological Answer:
- Leading Contradictions: Identify dominant conflicts (e.g., computational vs. experimental stability predictions) and subordinate issues (e.g., solvent purity).
- Activity Theory: Map research “motives” (e.g., industrial application vs. fundamental discovery) to reconcile divergent priorities .
- Reflective Praxis: Encourage team discussions to surface implicit assumptions driving data interpretation .
Ethical & Methodological Pitfalls
Q. What are common pitfalls in designing this compound toxicity studies, and how to avoid them?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
